4-(Diethylamino)butan-1-ol

Description

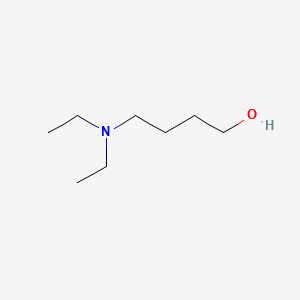

4-(Diethylamino)butan-1-ol is a tertiary amino alcohol with the molecular formula C₈H₁₉NO and a molecular weight of 145.24 g/mol. Structurally, it consists of a four-carbon chain with a hydroxyl (-OH) group at the first carbon and a diethylamino (-N(C₂H₅)₂) group at the fourth carbon. Amino alcohols like this compound often exhibit biological activity due to their dual functional groups, which enable interactions with enzymes or receptors.

Properties

IUPAC Name |

4-(diethylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYKXDSWXWVQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181321 | |

| Record name | 4-(Diethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-56-9 | |

| Record name | 4-(Diethylamino)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2683-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)butan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2683-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Diethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of 4-(Diethylamino)butan-1-ol typically involves a two-step synthetic route:

Reaction of 1-bromobutane with diethylamine: This reaction generates 4-diethylamino-1-butane.

Reaction of 4-diethylamino-1-butane with isopropyl phosphonic acid triethyl acetate under alkaline conditions: This step produces this compound.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(Diethylamino)butan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reagents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Diethylamino)butan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and fluorescent dyes.

Biology: The compound is used in the study of biochemical pathways and as a reagent in biochemical assays.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Its diethylamino group can interact with various biological molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Diethylamino)butan-2-ol

- CAS : 2683-58-1

- Molecular Formula: C₈H₁₉NO

- Molecular Weight : 145.2 g/mol

- Key Differences: Positional isomer of 4-(Diethylamino)butan-1-ol, with the hydroxyl group at the second carbon instead of the first.

- Applications : Used as a laboratory chemical, with safety protocols emphasizing skin/eye protection and ventilation .

- Safety: No significant hazards reported under standard handling conditions .

4-Dimethylamino-1-butanol

- CAS : 13330-96-6

- Molecular Formula: C₆H₁₅NO

- Molecular Weight : 117.19 g/mol

- Physical Properties : Boiling point = 188°C , density = 0.88 g/cm³ .

- Key Differences: Substitution of diethylamino with dimethylamino reduces steric bulk and alters polarity.

- Applications : Organic building block in synthetic chemistry .

4-(Propan-2-ylamino)butan-1-ol

- CAS : 42042-71-7

- Molecular Formula: C₇H₁₇NO

- Molecular Weight : 143.22 g/mol

- Applications : Investigated for pharmaceutical applications due to its versatile reactivity .

5-(Diethylamino)pentan-1-ol

- CAS : 2683-57-0

- Molecular Formula: C₉H₂₁NO

- Molecular Weight : 159.27 g/mol

- Key Differences : Longer carbon chain (five carbons) increases hydrophobicity.

- Safety : Requires precautions against skin/eye exposure .

Functional Analog: 4-(n-Heptyloxy)butan-1-ol

- Molecular Formula : C₁₁H₂₄O₂

- Molecular Weight : 188.3 g/mol

- Key Differences: Ether linkage (-O-) replaces the amino group, drastically altering polarity.

- Applications: Identified as a pheromone component in beetles (e.g., Anoplophora glabripennis), demonstrating the importance of hydroxyl-ether motifs in insect communication .

Comparative Data Table

Key Research Findings

This suggests that amino-alcohol derivatives may share bioactivity profiles.

Pheromone Activity : Structurally distinct compounds like 4-(n-heptyloxy)butan-1-ol demonstrate the role of hydroxyl groups in insect pheromone systems, attracting beetles in field trials .

Safety Profiles: Amino alcohols with diethylamino groups (e.g., 1-(Diethylamino)butan-2-ol) generally require standard laboratory safety measures, including ventilation and protective equipment .

Biological Activity

4-(Diethylamino)butan-1-ol, also known by its chemical identifier 2683-56-9, is a compound that has garnered attention in organic synthesis and potential biological applications due to its unique structural features. The presence of both an alcohol and a secondary amine functional group positions it as a versatile building block in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a diethylamino group, which is known for its ability to interact with various biological molecules, potentially influencing biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Case Studies and Research Findings

Recent studies have explored the potential applications of compounds similar to this compound:

- Sigma Receptor Antagonists : Research on sigma receptor antagonists has shown promise for treating neuropathic pain. Compounds with similar diethylamino groups have been evaluated for their analgesic properties, suggesting that this compound could have comparable effects if further studied .

- Aldehyde Dehydrogenase Inhibition : Studies on related compounds like 4-(Diethylamino)benzaldehyde have demonstrated significant inhibitory effects on aldehyde dehydrogenase (ALDH) isoforms, which are implicated in various cancers. This raises the possibility that derivatives or analogs of this compound could exhibit similar properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.